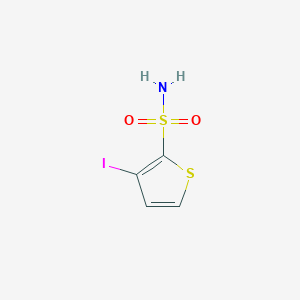

3-Iodothiophene-2-sulfonamide

Description

Significance of the Thiophene (B33073) Sulfonamide Scaffold in Advanced Organic Synthesis

The thiophene sulfonamide scaffold is a "privileged" structure in medicinal chemistry and drug discovery. nih.govtandfonline.com Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile pharmacophore due to its electronic properties and ability to engage in various biological interactions. nih.govresearchgate.netmdpi.com Its structural similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved physicochemical properties and metabolic stability in drug candidates. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The sulfonamide group (-SO₂NH₂) is another critical functional group in a vast number of therapeutic agents. nih.govijpsonline.comnih.gov Since the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, this moiety has been incorporated into drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. nih.govijpsonline.comimpactfactor.org The sulfonamide group can act as a bioisostere for carboxylic acids and is known for its chemical stability. wikipedia.org The combination of a thiophene ring and a sulfonamide group, therefore, creates a molecular framework with significant potential for the development of new bioactive molecules. researchgate.net

Evolution of Research Trends for Iodinated Thiophenes and Sulfonamides

Research into iodinated thiophenes has been driven by their utility as versatile intermediates in organic synthesis. researchgate.net The carbon-iodine bond on the thiophene ring is relatively weak, making it an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. sigmaaldrich.comnih.gov These reactions are fundamental tools for the construction of complex organic molecules, including conjugated polymers and pharmaceuticals. researchgate.netsigmaaldrich.com Efficient methods for the iodination of thiophenes have been developed using reagents like N-iodosuccinimide (NIS), often activated by an acid. researchgate.net The position of iodination on the thiophene ring can be controlled, allowing for the synthesis of specific isomers.

The introduction of iodine into sulfonamide-containing molecules has also been an area of interest, particularly in the context of developing new therapeutic and diagnostic agents. For instance, radioiodinated compounds are used in medical imaging and therapy. researchgate.net The presence of iodine can also influence the biological activity of a molecule. While less common than their chlorinated or brominated counterparts, iodinated sulfonamides represent a class of compounds with potential for further exploration. The convergence of these research trends points towards the synthetic value of molecules like 3-Iodothiophene-2-sulfonamide, which combines the reactivity of an iodinated thiophene with the established biological relevance of the sulfonamide scaffold.

Structural Features Pertinent to Reactivity and Synthetic Design

The reactivity and synthetic utility of 3-Iodothiophene-2-sulfonamide are dictated by the interplay of its three key structural components: the thiophene ring, the iodine atom at the 3-position, and the sulfonamide group at the 2-position.

The thiophene ring is an electron-rich aromatic system, which makes it susceptible to electrophilic substitution. However, the positions on the ring exhibit different reactivities. The 2- and 5-positions are generally more reactive towards electrophiles than the 3- and 4-positions. The presence of the electron-withdrawing sulfonamide group at the 2-position will deactivate the ring towards further electrophilic attack.

The iodine atom at the 3-position is the primary site for cross-coupling reactions. sigmaaldrich.comnih.gov This allows for the introduction of a wide variety of substituents at this position, making 3-Iodothiophene-2-sulfonamide a valuable building block for creating diverse molecular libraries. The reactivity of the C-I bond can be exploited in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Compound Data

Below are tables detailing the properties of 3-Iodothiophene (B1329286) and related sulfonamide compounds, which provide context for the characteristics of 3-Iodothiophene-2-sulfonamide.

Table 1: Physicochemical Properties of 3-Iodothiophene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₃IS | sigmaaldrich.comnih.gov |

| Molecular Weight | 210.04 g/mol | sigmaaldrich.comnih.gov |

| Boiling Point | 75 °C at 14 mmHg | sigmaaldrich.com |

| Density | 2.066 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.657 | sigmaaldrich.com |

| SMILES | C1=C(S_C=C1)I | nih.gov |

| InChIKey | WGKRMQIQXMJVFZ-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Table 2: Properties of Thiophene-2-sulfonamide (B153586) and a Related Iodinated Isomer

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

|---|---|---|---|---|

| Thiophene-2-sulfonamide | C₄H₅NO₂S₂ | 163.22 | Parent sulfonamide structure. | nih.gov |

| 5-Iodothiophene-2-sulfonamide | C₄H₄INO₂S₂ | 289.1 | Isomeric form of the title compound. | nih.gov |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| 3-Iodothiophene-2-sulfonamide |

| 3-Iodothiophene |

| Thiophene-2-sulfonamide |

| 5-Iodothiophene-2-sulfonamide |

| Prontosil |

Properties

IUPAC Name |

3-iodothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPYGTXJQOMBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodothiophene 2 Sulfonamide and Its Derivatives

Strategies for Constructing the Thiophene (B33073) Sulfonamide Core

The construction of the 3-iodothiophene-2-sulfonamide scaffold can be approached through several distinct synthetic pathways. These include modifying a pre-existing thiophene-2-sulfonamide (B153586), functionalizing an iodinated thiophene precursor, or building the heterocyclic ring from acyclic starting materials.

Direct electrophilic iodination of a thiophene-2-sulfonamide core presents a direct, atom-economical approach. However, achieving regioselectivity at the C3 position is a significant challenge. The thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position, which is most activated. The 2-sulfonamide group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but it directs incoming electrophiles to the ortho (C3) and para (C5) positions. The inherent preference for C5 substitution on the thiophene ring often leads to a mixture of products or predominantly the 5-iodo isomer.

Various iodinating agents are employed for thiophene derivatives, including molecular iodine (I₂) with an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.netic.ac.uk For instance, a common method involves using NIS, often activated with an acid catalyst like 4-toluenesulfonic acid, in a suitable solvent such as ethanol. researchgate.net Zeolite-mediated iodination has also been reported as a method for the direct iodination of thiophenes, offering a heterogeneous catalytic system. ic.ac.uk More advanced methods involve transition-metal catalysis, such as using Ni(II) or Co(II) catalysts with molecular iodine, which can offer alternative reactivity and selectivity patterns for the iodination of aromatic sulfonamides. researchgate.net Despite these methods, selective synthesis of the 3-iodo isomer via this route remains challenging and often requires careful optimization of reaction conditions to disfavor the formation of the thermodynamically preferred 5-iodo product.

Table 1: Common Reagents for Electrophilic Iodination of Thiophenes

| Reagent System | Description | Common Application | Reference |

|---|---|---|---|

| I₂ / Oxidant (e.g., HNO₃, HIO₃) | Uses molecular iodine with an oxidizing agent to generate the electrophilic iodine species in situ. | General iodination of aromatic and heteroaromatic rings. | ic.ac.uk |

| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine. Often used with an acid catalyst. | Efficient iodination of activated and moderately deactivated aromatic systems. | researchgate.net |

| Iodine Monochloride (ICl) | A highly reactive iodinating agent. | Used for less reactive aromatic substrates. | researchgate.net |

| KICl₂ / Solvent | A source of ICl, which acts as the effective iodinating agent. | Iodination of electron-poor thiophene derivatives. | researchgate.net |

A more regioselective and widely used strategy involves the introduction of the sulfonamide group onto a pre-existing 3-iodothiophene (B1329286) scaffold. sigmaaldrich.com This retrosynthetic approach provides unambiguous control over the position of the iodine and sulfonamide substituents. The synthesis typically begins with 3-iodothiophene, which can be prepared from 3-bromothiophene (B43185) via halogen exchange reactions. guidechem.com

The key step is the introduction of the sulfonyl group at the C2 position. This is most commonly achieved by deprotonation of the C2 proton using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting 2-lithio-3-iodothiophene intermediate is then quenched with sulfur dioxide (SO₂), forming a lithium sulfinate salt. This salt is subsequently treated with a chlorinating agent, like N-chlorosuccinimide (NCS), to generate the corresponding 3-iodothiophene-2-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine to yield the desired 3-iodothiophene-2-sulfonamide. organic-chemistry.org Care must be taken during the lithiation step to avoid halogen-metal exchange, which can be a competing side reaction.

Constructing the substituted thiophene ring from acyclic precursors offers another powerful method for synthesizing complex thiophene derivatives. These methods build the ring and install the required substituents in a controlled manner. One such approach is the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives, which can produce 3-iodothiophenes. organic-chemistry.org In a related strategy, a halocyclization of alkynoic thioesters with an N-halosuccinimide (such as NIS) can be followed by an oxidative aromatization step to furnish the thiophene ring in a one-pot synthesis. organic-chemistry.org

Another classical and versatile method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to produce a 2-aminothiophene. While not directly yielding a sulfonamide, the resulting amino group can be transformed into a sulfonamide via diazotization followed by a Sandmeyer-type reaction with SO₂ and a copper salt, and subsequent amination. Adapting these ring-forming strategies to incorporate an iodine at the 3-position and a sulfonamide (or its precursor) at the 2-position provides a flexible entry into the target molecular framework.

Transition Metal-Catalyzed Synthetic Routes

The C(sp²)-I bond in 3-iodothiophene-2-sulfonamide is an ideal functional group for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives for various applications.

Palladium catalysis is a cornerstone of modern organic synthesis, and iodinated heterocycles are excellent substrates for these transformations. thermofishersci.in The 3-iodothiophene-2-sulfonamide core can be readily elaborated using well-known palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. Importantly, the sulfonamide functional group is generally well-tolerated under the conditions required for these reactions. acs.orgacs.org

The general catalytic cycle for these reactions begins with the oxidative addition of a low-valent palladium(0) complex into the carbon-iodine bond of the thiophene ring, forming a palladium(II) intermediate. thermofishersci.inrsc.org This is typically the rate-determining step. This intermediate then undergoes transmetalation (in Suzuki or Stille reactions) or coupling with an alkyne (in Sonogashira reactions), followed by reductive elimination to release the final coupled product and regenerate the palladium(0) catalyst. thermofishersci.in This versatility allows for the introduction of aryl, vinyl, alkyl, and alkynyl groups at the 3-position of the thiophene ring.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Base | rsc.org |

| Stille Coupling | Organostannane Reagent (R-SnR'₃) | C-C | Pd(PPh₃)₄ | thermofishersci.in |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(PPh₃)₄, CuI, Base | acs.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃/Ligand, Base | acs.org |

The Heck reaction provides a powerful method for the alkenylation of aryl and vinyl halides. organic-chemistry.org In the context of thiophene functionalization, 3-iodothiophene-2-sulfonamide can be coupled with various alkenes to introduce a vinyl substituent at the 3-position. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand and a base. liverpool.ac.uk

The mechanism of the Heck reaction involves a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the 3-iodothiophene-2-sulfonamide, forming a square planar Pd(II) complex. liverpool.ac.uk

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by syn-insertion of the alkene into the thiophene-palladium bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: For the catalytic cycle to proceed, a hydrogen atom on the carbon beta to the palladium must be eliminated. This syn-elimination step forms a palladium-hydride species and releases the alkenylated thiophene product. This step generally proceeds to give the more thermodynamically stable trans-alkene. organic-chemistry.orgliverpool.ac.uk

Reductive Elimination/Base Regeneration: The base present in the reaction mixture neutralizes the generated H-X (HI), and the Pd(0) catalyst is regenerated from the palladium-hydride complex, allowing it to re-enter the catalytic cycle. liverpool.ac.uk

This methodology allows for the efficient construction of styrenyl- and other vinyl-substituted thiophene sulfonamides, which are valuable precursors for polymers and other functional materials.

Palladium-Catalyzed Coupling Reactions

Stille Coupling and Related Methodologies

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org For the derivatization of 3-Iodothiophene-2-sulfonamide, the carbon-iodine bond is the reactive site for oxidative addition to the palladium(0) catalyst, making it an excellent electrophilic partner. wikipedia.orgorgsyn.org

The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Initially, the palladium(0) catalyst oxidatively adds to the 3-Iodothiophene-2-sulfonamide. This is followed by transmetalation with an organostannane reagent (R-Sn(Alkyl)₃), where the R group is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org

The reaction is known for its tolerance of a wide variety of functional groups, which is advantageous given the presence of the sulfonamide moiety. libretexts.org Although the toxicity of organotin reagents is a drawback, the mild reaction conditions and functional group compatibility make it a valuable method. wikipedia.org The use of bulky, electron-rich phosphine ligands can accelerate the coupling, and additives like copper(I) salts can significantly enhance the reaction rate. orgsyn.orgharvard.edu

Table 1: Typical Components and Conditions for Stille Coupling

| Component | Role | Common Examples |

| Electrophile | Substrate containing the leaving group. | 3-Iodothiophene-2-sulfonamide, other aryl/heteroaryl iodides. wikipedia.org |

| Organostannane | Nucleophilic coupling partner. | Aryl-, alkenyl-, or alkynylstannanes (e.g., R-SnBu₃). wikipedia.orglibretexts.org |

| Catalyst | Facilitates the cross-coupling. | Pd(PPh₃)₄, Pd₂(dba)₃. orgsyn.orgharvard.edu |

| Ligand | Stabilizes and activates the catalyst. | PPh₃, AsPh₃, P(t-Bu)₃. orgsyn.org |

| Additive | Enhances reaction rate. | CuI, LiCl, CsF. orgsyn.orglibretexts.org |

| Solvent | Provides the reaction medium. | Toluene, DMF, Dioxane. orgsyn.orgharvard.edu |

This table summarizes common components used in Stille coupling reactions based on established literature.

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations, particularly for forming carbon-heteroatom bonds. mdpi.com

Copper-catalyzed methods are effective for creating carbon-sulfur bonds, which can be used to synthesize derivatives of thiophene sulfonamides. One such strategy is the trifluoromethylthiolation of aryl halides. acs.orgnih.govacs.org In this reaction, a copper catalyst, such as CuBr, facilitates the coupling of an aryl iodide like 3-Iodothiophene-2-sulfonamide with a trifluoromethylthiolating agent. acs.orgacs.org The reaction often employs a ligand, such as 1,10-phenanthroline, and can proceed under relatively mild conditions. acs.orgnih.gov The presence of directing groups on the aryl halide can significantly promote the catalytic reaction. acs.orgacs.org These methods are valuable for introducing the important SCF₃ group, which can enhance the lipophilicity and bioavailability of potential drug candidates. nih.gov

Another approach involves the direct coupling of thiols with aryl halides. Ligand-free systems using copper(I) iodide have been developed to catalyze the C-S bond formation between various thiophenols and aryl iodides, demonstrating good chemoselectivity and functional group tolerance. uu.nl

The Ullmann reaction, traditionally a copper-promoted coupling of two aryl halides, has been refined into a versatile catalytic method for forming C-N, C-O, and C-S bonds. organic-chemistry.orgunito.it These "Ullmann-type" reactions are highly relevant for modifying 3-Iodothiophene-2-sulfonamide.

For instance, a copper-catalyzed N-arylation allows for the coupling of the sulfonamide's -NH₂ group with another aryl halide. nih.gov More pertinent to derivatizing the thiophene ring itself is the S-arylation of sulfenamides with (hetero)aryl iodides. nih.govacs.org In this transformation, 3-Iodothiophene-2-sulfonamide would serve as the (hetero)aryl iodide component. The reaction is catalyzed by inexpensive copper(I) iodide under simple conditions and shows a broad substrate scope, including 5- and 6-membered heterocyclic iodides. nih.govacs.org This provides a direct route to biaryl thioethers where one of the aryl groups is the thiophene-2-sulfonamide core.

Table 2: Conditions for Copper-Catalyzed Ullmann-Type S-Arylation

| Parameter | Condition | Source |

| Catalyst | Copper(I) iodide (CuI) | nih.gov |

| Base | Sodium Carbonate (Na₂CO₃) | nih.gov |

| Solvent | Dimethyl Sulfoxide (DMSO) | nih.gov |

| Temperature | 70-110 °C | nih.gov |

| Reactants | Sulfenamide (B3320178) and (Hetero)aryl Iodide | nih.gov |

This table presents optimized conditions for the Cu-catalyzed S-arylation of sulfenamides with aryl iodides.

Gold-Catalyzed Approaches to Aryl Sulfones

Gold catalysis has recently emerged as a powerful tool for C-S bond formation, offering reactivity that can be complementary to that of palladium and copper. acs.org Gold-catalyzed sulfonylation reactions provide an efficient pathway for synthesizing aryl sulfones from aryl iodides. acs.orgnih.gov This methodology allows for the direct construction of diversely functionalized aryl sulfones by reacting aryl iodides with various sodium sulfinates. acs.org

The process is facilitated by a ligand-enabled Au(I)/Au(III) redox cycle. acs.orgacs.org This approach is particularly effective for coupling with electron-rich iodoarenes, a class of substrates that can be challenging for copper or palladium catalysts. acs.org Research has shown that a variety of functionalized sodium sulfinates (containing CF₃, CHF₂, CH₃, etc.) react smoothly with aryl iodides, including heteroaryl iodides like iodothiophene, to produce the corresponding sulfones in high yields. acs.org Another gold-catalyzed method involves the cross-coupling of aryl iodides with silver-based thionucleophiles to generate aryl sulfones, showcasing high tolerance to air and moisture. nih.gov

Metal-Free and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, new synthetic methods are being developed that minimize waste, avoid toxic reagents, and reduce energy consumption. Metal-free and electrochemical approaches are at the forefront of this movement.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a sustainable and powerful method for forming chemical bonds, driven by electricity without the need for chemical oxidants or catalysts. tue.nlacs.orgnih.gov A notable advancement is the electrochemical oxidative coupling of thiols and amines to produce sulfonamides. tue.nlacs.orgnoelresearchgroup.com

This transformation is typically performed in an electrochemical flow microreactor using a carbon anode and an iron cathode. tue.nl The mechanism is believed to initiate with the anodic oxidation of a thiol to a disulfide. tue.nlacs.org Concurrently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form a sulfenamide intermediate. tue.nlacs.orgnoelresearchgroup.com Subsequent oxidation steps convert the sulfenamide to a sulfinamide and finally to the desired sulfonamide. noelresearchgroup.com The process is extremely fast, often completed within minutes, and generates hydrogen gas as the only byproduct. tue.nlnih.gov This method's mild conditions and broad substrate scope make it an attractive green alternative to traditional sulfonamide synthesis. acs.org

Table 3: Representative Conditions for Electrochemical Sulfonamide Synthesis

| Parameter | Description | Source |

| Reactants | Thiol (or Disulfide) and Amine | tue.nlacs.org |

| Electrolyte | Tetramethylammonium tetrafluoroborate (B81430) (Me₄NBF₄) | tue.nl |

| Solvent | Acetonitrile/Aqueous HCl mixture | tue.nl |

| Electrodes | Carbon Anode, Iron Cathode | tue.nl |

| Reactor | Flow Microreactor or Batch Reactor | tue.nlnoelresearchgroup.com |

| Reaction Time | 5 minutes (Flow) to 24 hours (Batch) | tue.nl |

This table details typical experimental parameters for the electrochemical synthesis of sulfonamides from thiols and amines.

A different electrochemical approach involves a convergent paired synthesis where a nitroarene is reduced at the cathode to a hydroxylamine, which is then oxidized at the anode to a nitroso compound. nih.gov Simultaneously, a sulfonyl hydrazide is oxidized at the anode to a sulfinic acid. The in-situ generated electrophile (nitroso compound) and nucleophile (sulfinic acid) then react in a one-pot fashion to yield the sulfonamide. nih.gov This catalyst-free method operates in water, further enhancing its green credentials. nih.gov

Photoredox Catalysis for Sulfonylation

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-sulfur and nitrogen-sulfur bonds under mild conditions, offering an alternative to traditional methods that often require harsh reagents. These techniques are particularly relevant for the synthesis of aryl sulfonamides from precursors like 3-iodothiophene.

One advanced strategy involves the synergetic use of photoredox and copper catalysis to achieve a direct, single-step synthesis of sulfonamides. acs.org This three-component reaction utilizes an aryl radical precursor (such as an aryl halide), an amine, and a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). The reaction is initiated by a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, generates an aryl radical from the halide. This radical is then trapped by SO₂, forming a sulfonyl radical intermediate. A copper(II) amido complex, formed in situ, intercepts the sulfonyl radical, leading to the final sulfonamide product. acs.org This method is noted for its broad substrate scope, including electron-deficient amines, and its operational simplicity at room temperature. acs.org

Another significant photoredox-based approach is the photosensitized nickel-catalyzed cross-coupling of aryl halides with sulfonamides. princeton.edusemanticscholar.org This C-N bond-forming reaction provides generic access to a wide array of N-aryl and N-heteroaryl sulfonamides. The proposed mechanism involves an energy-transfer pathway where an iridium photocatalyst excites a Ni(II) intermediate to a triplet state, from which the C-N bond-forming reductive elimination occurs. princeton.edu This methodology is highly efficient for coupling various aryl bromides and even chlorides with a range of primary and secondary sulfonamides, demonstrating complete selectivity for the sulfonamide nitrogen over other potential nucleophilic sites within the molecule. princeton.edu

Furthermore, photoredox catalysis can be used to generate sulfonyl radicals from sulfonyl chlorides, which can then be coupled with various partners. acs.orgnih.govresearchgate.net These reactions, often using iridium-based photocatalysts, underscore the accessibility of sulfonyl radical intermediates under mild, light-mediated conditions, opening avenues for diverse functionalization pathways. acs.org

| Methodology | Key Reagents & Catalysts | Reactants | General Outcome | Reference |

|---|---|---|---|---|

| Synergetic Photoredox/Copper Catalysis | fac-Ir(ppy)₃ (photocatalyst), CuCl₂, dtbbpy (ligand) | Aryl Halide, Amine, DABSO (SO₂ source) | Direct one-step synthesis of sulfonamides at room temperature. | acs.org |

| Photosensitized Nickel Catalysis | Ir-photocatalyst, NiCl₂·glyme | Aryl Halide, Sulfonamide | C-N cross-coupling to form N-aryl sulfonamides. | princeton.edusemanticscholar.org |

| Sulfonyl Radical Generation | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | Sulfonyl Chlorides or Sulfone Tetrazoles | Generation of sulfonyl radicals for subsequent coupling reactions. | acs.org |

Solvent-Free and Microwave-Assisted Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic protocols have been developed to enhance efficiency, reduce reaction times, and minimize environmental impact. These methods have been successfully applied to the synthesis of sulfonamides, including thiophene-based structures.

Microwave irradiation has proven to be a highly effective technique for accelerating the synthesis of sulfonamides directly from sulfonic acids or their salts. organic-chemistry.org This approach avoids the need to prepare and handle often unstable sulfonyl chlorides. A notable example is the synthesis of N-(methoxymethyl)thiophene-2-sulfonamide, which was achieved using microwave heating. amazonaws.com Such reactions are typically completed in minutes rather than hours, are high-yielding, and show good functional group tolerance. organic-chemistry.orgamazonaws.com The synergistic effect of a polar solvent (like an alcohol) and microwave irradiation can dramatically increase the rate of C-N coupling. organic-chemistry.org Researchers have also reported the synthesis of complex sulfonamide derivatives, such as 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides, using microwave irradiation, significantly reducing reaction times while achieving good yields. nih.gov

Solvent-free synthesis offers another environmentally benign alternative. The condensation of amines with sulfonyl chlorides can be effectively catalyzed by solid supports like silica (B1680970) gel at room temperature, providing a cheap, heterogeneous, and reusable catalytic system. researchgate.net Another solvent-free method employs cupric oxide as a catalyst for the sulfonylation of a wide variety of amines, including those that are sterically hindered, affording excellent yields of the corresponding sulfonamides under neutral conditions. researchgate.net

| Methodology | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Sulfonic Acid/Salt + Amine | Microwave irradiation, 10-20 min | Rapid, high yields, avoids sulfonyl chlorides. | organic-chemistry.orgamazonaws.com |

| Microwave-Assisted Synthesis | Chalcone + Hydrazinebenzenesulfonamide | Microwave irradiation (300W), 7 min | Fast synthesis of complex pyrazoline sulfonamides. | nih.gov |

| Solvent-Free Synthesis | Amine + Sulfonyl Chloride | Silica gel catalyst, room temperature | Environmentally friendly, reusable catalyst. | researchgate.net |

| Solvent-Free Synthesis | Amine + Sulfonyl Chloride | Cupric oxide catalyst | Mild, neutral conditions, high selectivity. | researchgate.net |

Stereoselective Synthesis and Chiral Induction in Derivatives

The synthesis of enantiomerically pure or enriched sulfonamide derivatives is of paramount importance, as chirality is a key determinant of biological activity. For derivatives of 3-iodothiophene-2-sulfonamide, stereoselectivity is typically achieved by reacting the corresponding sulfonyl chloride with a pre-existing chiral nucleophile, most commonly a chiral amine or an amino acid ester. This strategy relies on the principle of chiral induction, where the stereocenter in the amine directs the formation of a specific diastereomer.

The sulfinyl group is recognized as a valuable chiral auxiliary, capable of high asymmetric induction. nih.govacs.org While sulfonamides are achiral at the sulfur atom, the principles of using chiral auxiliaries are directly applicable to creating chiral derivatives. The most straightforward method involves the coupling of 3-iodothiophene-2-sulfonyl chloride with a commercially available, enantiopure amine or alcohol. For instance, the reaction of a sulfonyl chloride with the methyl ester of a chiral amino acid, such as (S)-leucine methyl ester, produces the corresponding N-sulfonylated amino acid ester derivative as a single diastereomer. amazonaws.com

A variety of natural and synthetic chiral molecules can serve as auxiliaries in these syntheses. Commonly used chiral alcohols for preparing related chiral sulfinates include (-)-menthol and the sugar-derived diacetone-d-glucose (B1670380) (DAG). nih.govacs.org For the synthesis of chiral sulfonamides, naturally derived chiral amines like (-)-quinine have been employed effectively as auxiliaries to produce chiral sulfinamides with excellent enantioselectivity. nih.govresearchgate.net The resulting diastereomeric sulfonamides can often be separated by standard chromatographic or crystallization techniques, and the auxiliary can sometimes be cleaved if desired, though it is often incorporated as a permanent part of the final chiral molecule.

| Chiral Auxiliary/Reagent | Sulfur Precursor | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| (S)-Leucine methyl ester | p-Toluenesulfonyl chloride | Diastereoselective Sulfonamidation | Forms a single diastereomer derivative of a chiral amino acid. | amazonaws.com |

| (-)-Quinine | Sulfur reagents | Asymmetric Synthesis | Acts as a recoverable chiral auxiliary for preparing chiral sulfinamides with high enantioselectivity. | nih.govresearchgate.net |

| (-)-Menthol | p-Toluenesulfinyl chloride | Diastereoselective Esterification | Classic Andersen method for separating diastereomeric sulfinates, a key precursor for other chiral sulfur compounds. | nih.govacs.org |

| Diacetone-d-glucose (DAG) | Sulfinyl chlorides | Diastereoselective Esterification | A sugar-derived chiral auxiliary used for the preparation of enantiopure sulfinyl compounds. | nih.govacs.org |

Mechanistic Investigations of Reactions Involving 3 Iodothiophene 2 Sulfonamide

Elucidation of Reaction Pathways through Experimental Studies

Experimental studies are fundamental to understanding the reaction pathways of 3-iodothiophene-2-sulfonamide. A common and synthetically important reaction involving this molecule is the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond. The generally accepted mechanism for this palladium-catalyzed cross-coupling reaction involves several key steps. numberanalytics.comwikipedia.org

The catalytic cycle typically begins with the oxidative addition of the aryl halide, in this case, 3-iodothiophene-2-sulfonamide, to a palladium(0) complex. This step forms an arylpalladium(II) halide intermediate. numberanalytics.comlibretexts.org Following this, the halide ligand is exchanged for an amide or an alkoxide. This complex then reacts with the amine nucleophile to generate a palladium-amide complex. The final step is reductive elimination from this complex, which yields the desired arylamine product and regenerates the palladium(0) catalyst, thus completing the cycle. wikipedia.orglibretexts.org

It has been noted that for chelating ligands, the catalytic species may not involve a monophosphine palladium species; instead, oxidative addition, amide formation, and reductive elimination can occur from L₂Pd complexes. wikipedia.org The nature of the intermediates and the rate-determining step can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. numberanalytics.comnih.gov

A potential side reaction in this process is the beta-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | The Pd(0) catalyst adds to the C-I bond of 3-iodothiophene-2-sulfonamide. | Arylpalladium(II) halide complex |

| 2. Ligand Exchange | The iodide ligand is replaced by an amido or alkoxido group. | Arylpalladium(II) amido/alkoxido complex |

| 3. Amine Coordination & Deprotonation | The amine nucleophile coordinates to the palladium center, followed by deprotonation. | Palladium-amide complex |

| 4. Reductive Elimination | The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst. | Aminated thiophene (B33073) product, Pd(0) catalyst |

Radical Reaction Mechanisms in Sulfonamide Formation

While many reactions of 3-iodothiophene-2-sulfonamide are ionic in nature, the potential for radical mechanisms exists, particularly under specific conditions. For instance, dehalogenation reactions can proceed via a radical chain mechanism. libretexts.org Using a reagent like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), the C-I bond can be cleaved homolytically. libretexts.org

The initiation steps involve the decomposition of AIBN upon heating to generate radicals, which then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•). libretexts.org This tin radical then propagates the chain by reacting with 3-iodothiophene-2-sulfonamide to form a new tin-iodine bond and a thiophenyl radical. This radical can then abstract a hydrogen atom from another molecule of tributyltin hydride to yield the deiodinated product, 2-thiophenesulfonamide, and regenerate the tributyltin radical. libretexts.org

| Step | Description |

| Initiation | AIBN decomposes to form radicals, which generate Bu₃Sn• from Bu₃SnH. |

| Propagation 1 | Bu₃Sn• abstracts the iodine atom from 3-iodothiophene-2-sulfonamide, forming a thiophenyl radical. |

| Propagation 2 | The thiophenyl radical abstracts a hydrogen atom from Bu₃SnH, yielding the product and regenerating Bu₃Sn•. |

| Termination | Radicals combine to terminate the chain reaction. |

Nucleophilic and Electrophilic Activation Mechanisms

The reactivity of 3-iodothiophene-2-sulfonamide is governed by the electrophilic and nucleophilic centers within the molecule and the reagents it interacts with. The thiophene ring itself can be subject to nucleophilic attack, particularly when activated. In reactions like the Buchwald-Hartwig amination, the palladium catalyst facilitates the activation of the C-I bond, making the carbon atom at the 3-position of the thiophene ring susceptible to nucleophilic attack by the amine. numberanalytics.comwikipedia.org

Conversely, the sulfonamide group can influence the electronic properties of the thiophene ring. Sulfonamides can also participate in reactions where they act as nucleophiles, for example, through the deprotonated nitrogen atom. nih.gov The synthesis of certain sulfonamide derivatives involves the reaction of a sulfonyl chloride with an amine, where the amine acts as the nucleophile. nih.gov While 3-iodothiophene-2-sulfonamide is already formed, its derivatization might involve the nucleophilic character of the sulfonamide nitrogen.

In some contexts, sulfonamides can also be involved in electrophilic reactions. For instance, certain N-thio-sulfonamides are used as electrophilic trifluoromethylthiolating agents. This dual reactivity highlights the complex electronic nature of sulfonamide-containing compounds.

Catalyst-Substrate Interactions and Ligand Effects

In palladium-catalyzed reactions of 3-iodothiophene-2-sulfonamide, the interaction between the catalyst, ligand, and substrate is paramount for a successful transformation. The choice of ligand, in particular, has a profound impact on the efficiency, selectivity, and scope of the reaction. numberanalytics.comnih.gov

In the context of Buchwald-Hartwig amination, bulky, electron-rich phosphine (B1218219) ligands are often employed. These ligands stabilize the palladium(0) species and promote the oxidative addition and reductive elimination steps. numberanalytics.comwikipedia.org The development of specialized ligands, such as dialkylbiaryl phosphines, has significantly expanded the utility of this reaction. numberanalytics.com For instance, the use of a novel dialkyl biheteroaryl phosphine ligand (KPhos) has been shown to suppress the formation of side products in the amination of aryl halides. nih.gov

The choice of base is also critical, as it is involved in the deprotonation of the amine and the formation of the active catalytic species. researchgate.net The interplay between the ligand, base, and solvent can significantly alter the reaction outcome.

| Ligand Type | Effect on Reaction | Example |

| Bulky, electron-rich phosphines | Promote oxidative addition and reductive elimination. | Buchwald's biaryl phosphine ligands |

| Chelating phosphines | Can alter the reaction pathway, avoiding monophosphine intermediates. | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that can form stable palladium complexes, sometimes leading to "cocktail" catalysis. researchgate.netnih.gov | IPr, SIMes |

| Biheteroaryl phosphines | Can enhance selectivity and suppress side reactions. nih.gov | KPhos |

Kinetic Studies of Reaction Processes

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For reactions involving 3-iodothiophene-2-sulfonamide, such as the Buchwald-Hartwig amination, kinetic analysis can help identify the rate-determining step. numberanalytics.com

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step. numberanalytics.com However, in some cases, particularly with more reactive aryl halides like aryl iodides, the reductive elimination step can become rate-limiting. nih.gov

Recent mechanistic studies on the amination of aryl halides with aqueous ammonia (B1221849) revealed that the turnover-limiting step was the reductive elimination of the arylamine. These studies also showed an equilibrium between arylpalladium amido and hydroxo complexes preceding this rate-limiting step. nih.gov While these studies were not performed specifically on 3-iodothiophene-2-sulfonamide, they provide a valuable framework for understanding the kinetics of similar transformations.

The rate of the reaction is also influenced by the concentrations of the reactants, catalyst, and ligand, as well as temperature. A thorough kinetic investigation would involve systematically varying these parameters and monitoring the reaction progress over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Theoretical and Computational Chemistry Studies of 3 Iodothiophene 2 Sulfonamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular properties. Studies on thiophene (B33073) sulfonamide derivatives have utilized DFT calculations, typically with the B3LYP functional and the 6-311G(d,p) basis set, to optimize molecular geometries and compute a range of physicochemical parameters. mdpi.comresearchgate.net These calculations confirm that the optimized structures represent true energy minima on the potential energy surface, as indicated by the absence of imaginary vibrational frequencies. mdpi.com The geometric parameters, such as the bond lengths and angles of the sulfonamide group (S=O, S-NH2) and the thiophene ring, have been determined and show good correlation with experimental values for similar compounds. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For the 3-halo-thiophene-2-sulfonamide series, the electronic density of the HOMO is typically localized over the entire molecule, whereas the LUMO is concentrated on the thiophene and sulfonamide moieties. In a comparative study of thiophene sulfonamide derivatives, the 3-chloro and 3-bromo analogues were analyzed, providing the following electronic properties. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 3-chlorothiophene-2-sulfonamide | -7.06 | -1.89 | 5.17 |

| 3-bromothiophene-2-sulfonamide (B2394771) | -6.99 | -1.99 | 5.00 |

Data sourced from a DFT study on thiophene sulfonamide derivatives. mdpi.com Note: Data for 3-Iodothiophene-2-sulfonamide was not available in the study; values for chloro and bromo analogues are presented.

Conceptual DFT provides a set of reactivity descriptors that predict the chemical behavior of a molecule. These include ionization potential (I), electron affinity (A), chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov Chemical hardness (η), calculated from the HOMO-LUMO gap, measures the molecule's resistance to a change in its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile. mdpi.comnih.gov

The calculated reactivity descriptors for the 3-chloro- and 3-bromothiophene-2-sulfonamide analogues are summarized below. mdpi.com

| Compound | Chemical Hardness (η) | Chemical Potential (µ) | Electrophilicity Index (ω) |

|---|---|---|---|

| 3-chlorothiophene-2-sulfonamide | 2.585 | -4.475 | 3.873 |

| 3-bromothiophene-2-sulfonamide | 2.500 | -4.490 | 4.032 |

Data sourced from a DFT study on thiophene sulfonamide derivatives. mdpi.com Note: Data for 3-Iodothiophene-2-sulfonamide was not available in the study; values for chloro and bromo analogues are presented.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β₀) is a measure of a molecule's NLO response. DFT calculations are widely used to predict these properties. There is an inverse relationship between the HOMO-LUMO energy gap and hyperpolarizability; molecules with smaller energy gaps tend to have larger β₀ values due to easier electronic transitions. mdpi.com

The extended π-electron delocalization across the thiophene sulfonamide structure plays a crucial role in its NLO response. mdpi.com The calculated hyperpolarizability values for the 3-chloro and 3-bromo analogues highlight their potential as NLO materials. mdpi.com

| Compound | Hyperpolarizability (β₀) (a.u.) |

|---|---|

| 3-chlorothiophene-2-sulfonamide | 738 |

| 3-bromothiophene-2-sulfonamide | 895 |

Data sourced from a DFT study on thiophene sulfonamide derivatives. mdpi.com The unit is atomic units (a.u.). Note: Data for 3-Iodothiophene-2-sulfonamide was not available in the study; values for chloro and bromo analogues are presented.

Theoretical vibrational analysis via DFT provides a simulated infrared (IR) spectrum, which is invaluable for identifying characteristic functional groups. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions within the molecule. For the thiophene sulfonamide series, key vibrational modes have been assigned. mdpi.com The strong agreement between theoretical and experimental spectra for similar compounds validates the accuracy of the computational model. mdpi.com

Key calculated vibrational frequencies for the halogenated analogues are presented below. mdpi.com

| Vibrational Mode | Calculated Frequency (cm-1) for 3-chlorothiophene-2-sulfonamide | Calculated Frequency (cm-1) for 3-bromothiophene-2-sulfonamide |

|---|---|---|

| N-H Asymmetric Stretch | 3498 | 3497 |

| N-H Symmetric Stretch | 3388 | 3387 |

| S=O Asymmetric Stretch | 1371 | 1370 |

| S=O Symmetric Stretch | 1173 | 1172 |

| S-N Stretch | 910 | 908 |

Data sourced from a DFT study on thiophene sulfonamide derivatives. mdpi.com Note: Data for 3-Iodothiophene-2-sulfonamide was not available in the study; values for chloro and bromo analogues are presented.

Molecular Dynamics and Conformation Analysis

As of this review, specific molecular dynamics (MD) simulations or detailed conformational analyses for 3-Iodothiophene-2-sulfonamide have not been reported in the surveyed scientific literature. Such studies would be beneficial for understanding the molecule's dynamic behavior, conformational flexibility, and interactions within a solvent or biological environment.

Reaction Pathway Modeling and Energy Barrier Calculations

Detailed computational studies modeling specific reaction pathways or calculating energy barriers for the synthesis or degradation of 3-Iodothiophene-2-sulfonamide were not identified in the reviewed literature. This area remains an open field for future research, which could elucidate reaction mechanisms and predict reactivity and stability under various conditions.

Solvent Effects on Molecular and Electronic Properties (e.g., COSMO-RS)

Information regarding the specific effects of solvents on the molecular and electronic properties of 3-Iodothiophene-2-sulfonamide is not available in the reviewed scientific literature. Computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for predicting how the polarity and hydrogen bonding capabilities of a solvent might influence a molecule's conformation, electronic structure (such as the HOMO-LUMO gap), and other properties. However, no published studies were identified that have applied these methods to 3-Iodothiophene-2-sulfonamide.

General studies on other thiophene sulfonamide derivatives suggest that solvent polarity can influence their electronic properties and stability. For instance, a computational study on a series of thiophene sulfonamide derivatives utilized the SMD (Solvation Model based on Density) in 1,4-dioxane (B91453) to simulate solvent effects. Such studies typically reveal that changes in the solvent environment can lead to shifts in spectral properties and can affect the energies of the frontier molecular orbitals. However, without specific calculations for 3-Iodothiophene-2-sulfonamide, it is not possible to provide quantitative data or detailed findings.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

High-Resolution ¹H NMR and ¹³C NMR Investigations

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework of 3-iodothiophene-2-sulfonamide.

In the ¹H NMR spectrum, the thiophene (B33073) ring presents two distinct signals corresponding to the protons at the C4 and C5 positions. These protons are coupled to each other, appearing as doublets. The proton of the sulfonamide (-SO₂NH₂) group typically manifests as a broad singlet. rsc.org The chemical shifts for these protons are influenced by the electronic effects of the adjacent iodo and sulfonamide substituents.

The ¹³C NMR spectrum reveals four signals for the carbon atoms of the thiophene ring. The carbon atom attached to the iodine (C3) is significantly shielded, while the carbon bonded to the electron-withdrawing sulfonamide group (C2) is deshielded. Aromatic carbons in thiophene sulfonamide derivatives generally show signals in the region between 111 and 160 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 3-Iodothiophene-2-sulfonamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H4 | ~7.2-7.6 | - | d |

| H5 | ~7.0-7.4 | - | d |

| NH₂ | ~8.5-10.0 | - | s (broad) |

| C2 | - | ~140-145 | s |

| C3 | - | ~95-105 | s |

| C4 | - | ~130-135 | s |

| C5 | - | ~125-130 | s |

Note: Data are predicted values based on typical ranges for substituted thiophenes and sulfonamides. Actual values may vary depending on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., HMBC)

To unequivocally confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. researchgate.net

For 3-iodothiophene-2-sulfonamide, the following key HMBC correlations would be expected:

Correlation between the proton at C4 (H4) and the carbons at C2, C3, and C5.

Correlation between the proton at C5 (H5) and the carbons at C3 and C4.

These correlations, especially the link between H4 and the sulfonamide-bearing C2, definitively establish the 2,3-substitution pattern on the thiophene ring and distinguish it from other possible isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Contexts

IR and UV-Vis spectroscopy provide complementary information regarding functional groups and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. For 3-iodothiophene-2-sulfonamide, the sulfonamide group provides highly characteristic absorption bands. The N-H stretching vibrations of the primary sulfonamide typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. rsc.org Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgnih.gov Vibrations associated with the thiophene ring and the C-I bond would appear in the fingerprint region (<1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for 3-Iodothiophene-2-sulfonamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 |

| S-N (Sulfonamide) | Stretch | 920 - 890 |

| Thiophene Ring | C=C & C-H Vibrations | 1500 - 700 |

| C-I | Stretch | 600 - 500 |

Note: Data is based on characteristic group frequencies for thiophene sulfonamides. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region due to π→π* transitions within the aromatic ring. spectrabase.com The presence of the iodo and sulfonamide substituents is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted thiophene. Studies on related thiophene-containing systems show absorptions that can be analyzed to understand the electronic properties and potential for charge transfer within the molecule. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule.

For 3-iodothiophene-2-sulfonamide, a single-crystal X-ray diffraction study would definitively confirm the connectivity and reveal the spatial arrangement of the atoms. Key structural features of interest would include the planarity of the thiophene ring and the orientation of the sulfonamide group relative to the ring. Furthermore, this analysis would elucidate the intermolecular interactions that govern the crystal packing. The sulfonamide group, with its N-H protons (donors) and sulfonyl oxygens (acceptors), is capable of forming strong hydrogen bonds. These interactions are expected to play a crucial role in stabilizing the crystal lattice, often leading to the formation of extended networks or dimeric structures in the solid state. mdpi.com While a specific crystal structure for 3-iodothiophene-2-sulfonamide is not publicly available, analysis of related sulfonamide structures consistently shows the importance of such hydrogen bonding patterns.

Derivatization and Chemical Applications of 3 Iodothiophene 2 Sulfonamide

A Key Precursor in Organic Synthesis

The presence of both an iodo and a sulfonamide group on the thiophene (B33073) ring makes 3-Iodothiophene-2-sulfonamide a valuable starting material for creating a diverse array of organic molecules. The iodine atom, in particular, serves as a handle for various cross-coupling reactions, enabling the introduction of different substituents and the construction of more complex molecular architectures.

Crafting a Spectrum of Substituted Thiophene Derivatives

The carbon-iodine bond in 3-Iodothiophene-2-sulfonamide is readily activated by palladium catalysts, facilitating its participation in cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds. nih.govrsc.org

In a typical Suzuki coupling reaction, 3-Iodothiophene-2-sulfonamide can be reacted with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This allows for the introduction of various aromatic or unsaturated groups at the 3-position of the thiophene ring, leading to a wide range of substituted thiophene-2-sulfonamide (B153586) derivatives. A study on the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety via Suzuki-Miyaura cross-coupling reactions demonstrated the feasibility of this approach, although it utilized the 5-bromo analogue. rsc.org The principles of this reaction are directly applicable to the 3-iodo isomer, highlighting its potential for creating a library of variously substituted thiophenes.

Similarly, the Sonogashira coupling reaction provides a pathway to introduce alkyne functionalities. mdpi.comgoogle.com By reacting 3-Iodothiophene-2-sulfonamide with terminal alkynes under palladium/copper catalysis, a diverse set of 3-alkynylthiophene-2-sulfonamides can be synthesized. These alkynylated thiophenes are themselves valuable intermediates for further transformations.

A variety of substituted thiophene derivatives have been synthesized for their potential biological activities, underscoring the importance of versatile building blocks like 3-Iodothiophene-2-sulfonamide. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Structure | Key Features |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | 3-Aryl/Vinyl-thiophene-2-sulfonamide | Forms C(sp²)-C(sp²) bonds |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-thiophene-2-sulfonamide | Forms C(sp²)-C(sp) bonds |

| Heck Coupling | Alkene | 3-Alkenyl-thiophene-2-sulfonamide | Forms C(sp²)-C(sp²) bonds |

Building Blocks for Intricate Heterocyclic Architectures

The strategic placement of functional groups in 3-Iodothiophene-2-sulfonamide makes it an ideal precursor for the construction of more complex heterocyclic systems. Fused thiophene derivatives, such as thieno[3,2-b]thiophenes and thieno[3,2-b]indoles, are of significant interest due to their applications in medicinal chemistry and materials science. mdpi.comgoogle.com

The synthesis of thieno[3,2-b]indole, for instance, has been achieved through a Suzuki-Miyaura coupling reaction between o-nitrophenyl boronic acid and 2-bromothiophene, followed by a reductive cyclization. google.com A similar strategy could be envisioned starting from 3-Iodothiophene-2-sulfonamide, where the iodine atom would participate in the initial coupling reaction, and the sulfonamide group could potentially influence or be a part of the subsequent cyclization process. The synthesis of thieno[3,2-b]thiophene-2-sulfonamides has been reported, highlighting the accessibility of this fused ring system. google.com

A Scaffold for Innovations in Materials Science

The unique electronic properties of the thiophene ring make it a fundamental component in the design of organic materials for electronic and optoelectronic applications. 3-Iodothiophene-2-sulfonamide serves as a valuable building block for creating novel materials with tailored properties.

Paving the Way for Conjugated Polymers

Polythiophenes are a class of conjugated polymers that have been extensively studied for their semiconducting properties. nih.gov The synthesis of these polymers often involves the polymerization of di-functionalized thiophene monomers. 3-Iodothiophene-2-sulfonamide, with its reactive iodine atom, can be envisioned as a monomer for the synthesis of novel polythiophenes.

For example, through Kumada or Stille cross-coupling reactions, 3-Iodothiophene-2-sulfonamide could be polymerized to form poly(thiophene-2-sulfonamide). The presence of the sulfonamide group along the polymer backbone would be expected to significantly influence the polymer's electronic properties, solubility, and intermolecular interactions. The synthesis of polythiophenes bearing alkylsulfonic acid esters at the side chain has been reported, demonstrating the feasibility of incorporating sulfonyl-containing groups into polythiophene structures. biosynth.com

Designing and Exploring Functional Materials

The derivatization of 3-Iodothiophene-2-sulfonamide opens up avenues for the design and exploration of a wide range of functional materials. Thiophene-based molecules are key components in organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). researchgate.netnih.govmdpi.comresearchgate.net

By incorporating 3-Iodothiophene-2-sulfonamide into larger π-conjugated systems through cross-coupling reactions, new materials with specific electronic and optical properties can be engineered. For instance, the sulfonamide group can act as an electron-withdrawing group, which can be used to tune the HOMO and LUMO energy levels of the material, a critical aspect in the design of efficient OFETs and DSSCs. The synthesis of various functional materials based on thiophene derivatives has been widely explored, and the principles can be applied to derivatives of 3-Iodothiophene-2-sulfonamide. nih.gov

Emerging Applications in Chemical Sensing

The sulfonamide group in 3-Iodothiophene-2-sulfonamide has the potential to act as a binding site for metal ions, making it a candidate for the development of chemical sensors. The design of chemosensors for the selective detection of metal ions is an active area of research due to their importance in environmental monitoring and biological systems.

While direct studies on 3-Iodothiophene-2-sulfonamide as a chemical sensor are not widely reported, the principles of sensor design suggest its potential. Thiophene-based fluorescent chemosensors for the detection of various metal ions have been developed. nih.gov These sensors typically consist of a thiophene-containing fluorophore coupled to a metal ion recognition unit. The sulfonamide group in 3-Iodothiophene-2-sulfonamide could serve as this recognition unit. Upon binding of a metal ion to the sulfonamide, a change in the electronic properties of the thiophene ring could lead to a detectable change in fluorescence or color, forming the basis of a sensor. The development of sulfonamide-based receptors for anions has also been demonstrated, suggesting the versatility of the sulfonamide group in molecular recognition.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Iodothiophene-2-sulfonamide |

| 5-bromothiophene-2-sulfonamide |

| thieno[3,2-b]thiophenes |

| thieno[3,2-b]indoles |

| poly(thiophene-2-sulfonamide) |

| polythiophenes with alkylsulfonic acid esters |

| 2-bromothiophene |

| o-nitrophenyl boronic acid |

Structure-Reactivity Relationship Studies for Chemical Optimization

The strategic modification of the 3-iodothiophene-2-sulfonamide scaffold is crucial for optimizing its chemical and physical properties for various applications. The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing sulfonamide group and the reactive carbon-iodine bond on the thiophene ring. Understanding the structure-reactivity relationships (SAR) allows for the rational design of derivatives with tailored characteristics.

The thiophene ring itself is considered an electron-rich aromatic system, more reactive towards electrophilic substitution than benzene. e-bookshelf.de However, the presence of a strongly deactivating sulfonamide group at the 2-position significantly alters this reactivity. This group withdraws electron density from the ring, making electrophilic substitution more difficult. Conversely, it enhances the susceptibility of the ring to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing group. nih.gov

The carbon-iodine bond at the 3-position is the most versatile site for derivatization. mdpi.com Its reactivity is a key factor in chemical optimization and is highly influenced by the electronic nature of the thiophene ring. The C-I bond is readily activated for various transition-metal-catalyzed cross-coupling reactions, which are fundamental to building molecular complexity. nih.gov These reactions have become indispensable in drug discovery and materials science for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Influence of Substituents on Reactivity:

The reactivity of the 3-iodothiophene-2-sulfonamide core can be fine-tuned by introducing substituents on the sulfonamide nitrogen or by modifying the thiophene ring itself (though the latter is less common for this specific scaffold).

N-Substitution on the Sulfonamide: Introducing different R-groups on the sulfonamide nitrogen (-SO₂NHR) can modulate the electronic properties of the entire molecule. Electron-donating R-groups can slightly increase the electron density on the thiophene ring, which could subtly influence the rate and efficiency of cross-coupling reactions at the C3-iodine position. Conversely, electron-withdrawing groups would further decrease the ring's electron density. The stability of resulting metal-organic intermediates in coupling reactions can be affected by the nature of these substituents. researchgate.net

Cross-Coupling Reaction Efficiency: The success and yield of cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira are highly dependent on the electronic environment of the C-I bond. mdpi.comresearchgate.net For instance, in Heck reactions involving similar halo-aromatic systems, the presence of electron-withdrawing groups on the aromatic ring generally leads to higher chemical yields compared to electron-donating groups. researchgate.net This suggests that the inherent electron-deficient nature of the 3-iodothiophene-2-sulfonamide ring is advantageous for many palladium-catalyzed coupling processes. researchgate.net

A theoretical study on the nucleophilic aromatic substitution of related 2-methoxy-3-X-5-nitrothiophenes demonstrated a clear correlation between the electron-withdrawing strength of the substituent at the 3-position (X) and the reaction's activation energy. nih.gov While the iodine in 3-iodothiophene-2-sulfonamide is a leaving group rather than a persistent substituent in this context, the principle underscores the profound impact of electronic effects on thiophene reactivity. A more electron-deficient ring facilitates the initial nucleophilic attack, which is the rate-limiting step in many SNAr and cross-coupling mechanisms. nih.gov

Data on Reactivity Modulation:

The optimization of reaction conditions is a practical application of understanding structure-reactivity relationships. For instance, the choice of catalyst, ligand, and base can be tailored to the specific electronic nature of the substrate to maximize product yield. researchgate.net In the synthesis of 3-iodothiophene (B1329286) from 3-bromothiophene (B43185), a coordination catalytic system using CuI/N,N'-dimethylethylenediamine was optimized to achieve a high yield of 91.73%, demonstrating how tuning the catalytic environment is key to managing the reactivity of halogenated thiophenes. researchgate.net

The following table illustrates how reaction conditions are optimized for cross-coupling reactions on iodo-aromatic substrates, which is directly applicable to the derivatization of 3-iodothiophene-2-sulfonamide.

| Reaction Type | Aryl Halide Substrate | Catalyst/Ligand | Key Condition | Yield (%) | Reference |

| Heck Coupling | 2-Amino-3-iodo-1,4-naphthoquinone | Palladium Acetate (B1210297) | NaOH base, 90 °C, 15 min | 65-98 | researchgate.net |

| Iodination | 3-Bromothiophene | CuI/N,N'-dimethylethylenediamine | n-Butanol solvent, 120 °C | 91.73 | researchgate.net |

| Silylcarbonylation | 2-Iodothiophene | Pd(acac)₂/BuPAd₂ | CO (6 bar), 80 °C | Good | acs.org |

| C-S Coupling | Iodobenzene | IMesCuCl | Strong Base, High Temp. | Comparable to other methods | researchgate.net |

This table is illustrative and based on reactions with similar iodo-aromatic and iodothiophene substrates to demonstrate principles applicable to 3-Iodothiophene-2-sulfonamide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Iodothiophene-2-sulfonamide, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves iodination of thiophene derivatives followed by sulfonamide functionalization. Key parameters include:

- Temperature control : Optimal iodination occurs at 0–5°C to minimize side reactions like over-iodination .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction efficiency .

- Stoichiometry : Excess iodine (1.2–1.5 equivalents) ensures complete substitution on the thiophene ring .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How is the compound characterized post-synthesis, and what analytical techniques are most effective?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., iodination at C3 of thiophene and sulfonamide linkage at C2). Aromatic proton signals in the δ 7.0–8.0 ppm range are indicative .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 316.92 for CHINOS) .

- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the primary research applications of 3-Iodothiophene-2-sulfonamide in medicinal chemistry?

- Methodological Answer : The compound’s sulfonamide group and iodine substituent make it a candidate for:

- Enzyme inhibition studies : Screening against carbonic anhydrases or tyrosine kinases via fluorescence-based assays .

- Radioactive labeling : I derivatives enable tracking in pharmacokinetic studies .

- Structure-activity relationship (SAR) : Modifying the thiophene core or sulfonamide moiety to optimize binding affinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of 3-Iodothiophene-2-sulfonamide?

- Methodological Answer :

- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst (e.g., CuI) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .

- In situ monitoring : FTIR or Raman spectroscopy tracks iodine consumption, enabling real-time adjustments .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique cross-validation : Combine H-C HSQC NMR with X-ray crystallography to resolve ambiguous NOE signals .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental NMR assignments .

- Isotopic labeling : Synthesize C-labeled analogs to confirm sulfonamide connectivity .

Q. How can computational modeling aid in predicting the reactivity and biological activity of 3-Iodothiophene-2-sulfonamide?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase IX) and prioritize in vitro testing .

- QSAR models : Train machine learning algorithms on datasets of sulfonamide derivatives to predict logP, solubility, and IC values .

- Reactivity profiling : Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack, guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.